

An In-depth Technical Guide to Sulfo-Cy5 Carboxylic Acid Triethylammonium Salt

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

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This guide provides a detailed overview of the chemical and physical properties of Sulfo-Cy5 carboxylic acid triethylammonium (TEA) salt, a fluorescent dye commonly utilized in biological research and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

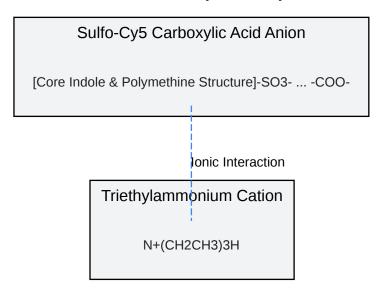
Sulfo-Cy5 carboxylic acid is a derivative of the cyanine dye Cy5. The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the water solubility of the molecule. The carboxylic acid group provides a reactive handle for conjugation to other molecules, such as proteins, antibodies, and nucleic acids. The triethylammonium (TEA) salt is formed by the ionic interaction between the negatively charged Sulfo-Cy5 carboxylic acid anion and the positively charged triethylammonium cation.

The core structure of Sulfo-Cy5 consists of two indole rings linked by a polymethine chain. This extended conjugated system is responsible for the dye's strong absorption and fluorescence in the far-red region of the electromagnetic spectrum. The presence of sulfonate groups enhances its hydrophilicity, making it suitable for use in aqueous biological buffers without the need for organic co-solvents.[1][2]

Below is a diagram illustrating the ionic association between the Sulfo-Cy5 carboxylic acid anion and the triethylammonium cation.



Ionic Association of Sulfo-Cy5 Carboxylic Acid TEA



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Caption: Ionic interaction between Sulfo-Cy5 anion and TEA cation.

Quantitative Data

The following table summarizes the key quantitative properties of Sulfo-Cy5 carboxylic acid and its common salt forms. This data is essential for designing and interpreting experiments involving this fluorescent dye.

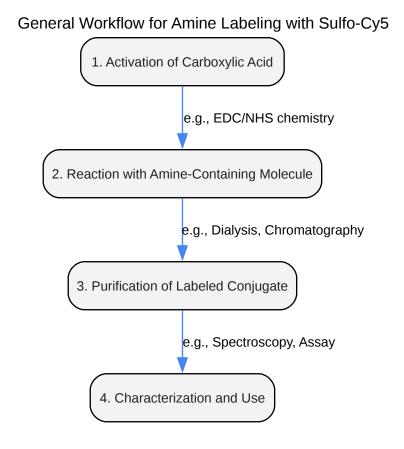


Property	Value	Reference(s)
Molecular Formula	C38H53N3O8S	[3]
Molecular Weight	743.97 g/mol	[3]
Appearance	Brown to reddish-brown solid	[3]
Maximum Excitation (λex)	642 - 646 nm	[3][4]
Maximum Emission (λem)	662 - 670 nm	[3][4]
Extinction Coefficient	271,000 M ⁻¹ cm ⁻¹	[4]
Fluorescence Quantum Yield	0.28	[4]
Solubility	Well soluble in water, DMF, and DMSO	[1][4]

Experimental Protocols

While specific experimental protocols will vary depending on the application, the general workflow for using Sulfo-Cy5 carboxylic acid in labeling experiments is outlined below. This dye is often used for conjugation to primary amines on target molecules.[5]





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Caption: Workflow for labeling with Sulfo-Cy5 carboxylic acid.

Detailed Methodologies:

- Activation of the Carboxylic Acid: To react with primary amines, the carboxylic acid group of Sulfo-Cy5 must first be activated. A common method is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of Nhydroxysuccinimide (NHS) or its sulfonated analog (Sulfo-NHS) to form a more stable amine-reactive NHS ester.
- Labeling Reaction: The activated Sulfo-Cy5 is then incubated with the target molecule containing primary amines (e.g., proteins, antibodies) in a suitable buffer, typically at a pH of



7.2-8.5. The reaction temperature and duration are optimized based on the stability of the target molecule.

- Purification: After the labeling reaction, unreacted dye and byproducts are removed from the labeled conjugate. Common purification methods include dialysis, size-exclusion chromatography, or other forms of column chromatography.
- Characterization: The final labeled conjugate is characterized to determine the degree of labeling (DOL), which is the average number of dye molecules per target molecule. This is typically done using absorption spectroscopy. The functionality of the labeled molecule should also be assessed to ensure that the labeling process has not compromised its biological activity.

Applications in Research and Drug Development

Sulfo-Cy5 carboxylic acid is a versatile tool in various research and drug development applications due to its bright fluorescence, high water solubility, and reactive handle for conjugation.

- Fluorescence Microscopy: Labeled antibodies and other probes are used to visualize the localization and dynamics of specific proteins and cellular structures.
- Flow Cytometry: Cells labeled with Sulfo-Cy5 conjugates can be identified and sorted based on their fluorescence intensity.
- In Vivo Imaging: The far-red emission of Sulfo-Cy5 allows for deep tissue penetration,
 making it suitable for non-invasive imaging in small animal models.
- High-Throughput Screening (HTS): Fluorescently labeled ligands are used in binding assays to screen for potential drug candidates.
- Immunoassays: Sulfo-Cy5 is a common label for detection antibodies in various immunoassay formats, such as ELISA and Western blotting.

The low autofluorescence of biological samples in the far-red region of the spectrum makes Sulfo-Cy5 an excellent choice for applications requiring high sensitivity.[5] Its pH insensitivity between pH 4 and 10 ensures reliable performance in a wide range of biological buffers.[5]



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